Cupreidine is a cinchona alkaloid, a class of naturally occurring compounds found in the bark of Cinchona trees. [, , , ] It is a close analog of quinidine, another cinchona alkaloid, but with a hydroxyl group instead of a methoxy group at the 6' position. [, , , ] Cupreidine has attracted significant interest in scientific research, particularly in the field of organic chemistry, due to its unique structural features and its potential as a chiral catalyst. [, , ]
Cupreidine is derived from the cinchona tree, specifically from the bark of species such as Cinchona pubescens. It is classified as a bifunctional organocatalyst, which is characterized by its ability to facilitate chemical reactions through both hydrogen bonding and Lewis base interactions. This dual functionality allows cupreidine to effectively activate substrates in various organic transformations, enhancing reaction selectivity and efficiency .
Cupreidine can be synthesized through several methods, predominantly involving the modification of natural cinchona alkaloids. The most common approach includes:
Cupreidine possesses a complex molecular structure characterized by:
Cupreidine is involved in several notable chemical reactions:
The mechanism by which cupreidine acts as a catalyst involves:
Cupreidine exhibits several important physical and chemical properties:
Cupreidine's unique properties make it suitable for various applications:
Cupreidine (chemical name: (8R,9S)-6′-hydroxycinchonan-9-ol; CAS No. 70877-75-7) is a semi-synthetic derivative of the Cinchona alkaloids, a class of naturally occurring compounds isolated from the bark of Cinchona species. These alkaloids—quinine, quinidine, cinchonidine, and cinchonine—share a core quinoline scaffold fused to a quinuclidine moiety, interconnected by a central hydroxyl-bearing carbon (C-9) [6] [7]. Cupreidine specifically arises from the structural modification of cinchonine or quinidine, where the C6′-methoxy group (–OCH₃) is replaced by a hydroxy group (–OH) [4] [8]. This alteration positions it within the "cuprea" series of alkaloids (e.g., cupreine, cupreidine), characterized by their free C6′-phenolic functionality. Despite its synthetic origin, Cupreidine retains the stereochemical configuration (8R,9S) inherent to its parent alkaloid, quinidine, which is critical for its pharmacological and catalytic activities [4] [6].
The defining structural feature of Cupreidine is its C6′-hydroxy group, which distinguishes it from quinidine (6′-methoxycinchonine). This modification reduces steric bulk and enhances hydrogen-bonding capacity, significantly altering its electronic and steric properties. Key comparative attributes include:
Table 1: Structural Comparison of Cupreidine and Quinidine
Property | Cupreidine | Quinidine |
---|---|---|
C6′ Functional Group | Hydroxy (–OH) | Methoxy (–OCH₃) |
Molecular Formula | C₁₉H₂₂N₂O₂ | C₂₀H₂₄N₂O₂ |
Molecular Weight | 310.40 g/mol | 324.42 g/mol |
Melting Point | 184–190 °C | ~173 °C (trihydrate) |
Stereochemistry | (8R,9S) | (8R,9S) |
Nuclear magnetic resonance (NMR) analyses confirm this differentiation: Cupreidine exhibits distinct ¹H-NMR shifts for the C6′-hydroxy proton (δ ~9.5 ppm) and its adjacent aromatic proton (C5′-H), which appear downfield compared to quinidine’s methoxy group protons (δ ~3.8 ppm) [4]. The planarity of the quinoline ring is minimally affected, but the hydroxy group enables participation in bifunctional catalysis—activating electrophiles via hydrogen bonding—and allows further chemical derivatization (e.g., etherification, esterification) [4] [8].
The development of Cupreidine as a quinidine analog was driven by the goal to retain antiarrhythmic efficacy while reducing cardiovascular toxicity. Early studies in murine models revealed:
Table 2: Comparative Antiarrhythmic and Toxicity Profiles (Murine Models)
Parameter | Cupreidine | Quinidine | Improvement |
---|---|---|---|
Antiarrhythmic ED₅₀ | 14.6–18.5 μmol/kg | 60.1 μmol/kg | ~3-fold efficacy gain |
Acute Toxicity (LD₅₀) | 857–910 μmol/kg | 1,686 μmol/kg | 50–61% reduction |
Therapeutic Index | ~46–62 | ~28 | 64–121% increase |
Hemodynamic studies in rats and isolated rabbit hearts further validated Cupreidine’s advantages:
These properties stem from Cupreidine’s weaker sodium channel blockade and reduced antagonism of α-adrenergic receptors, translating to a more favorable hemodynamic profile [9]. The C6′-hydroxy group likely modulates membrane permeability and receptor interactions, though exact structure-activity relationships warrant further investigation. Collectively, these attributes positioned Cupreidine as a promising antiarrhythmic candidate with an enhanced safety margin.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1